molecular formula C15H19NO10 B1248201 4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 18607-79-9

4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1248201
CAS No.: 18607-79-9
M. Wt: 373.31 g/mol
InChI Key: WTGXAWKVZMQEDA-XGHDNVSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside is a naturally occurring compound found in certain plants, particularly in the Poaceae family. This compound is known for its role in plant defense mechanisms, particularly against pests and pathogens. It is a glucoside derivative of benzoxazinone, which is a class of compounds known for their bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the glucosylation of the aglycone, 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-one. This reaction can be catalyzed by enzymes such as beta-glucosidases or through chemical methods using glucosyl donors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in large quantities. These methods leverage the natural biosynthetic pathways of the host organisms to achieve efficient production .

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its hydrolysis by beta-glucosidases to release the active aglycone, 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-one. This aglycone exerts its effects by interfering with the metabolic processes of pests and pathogens, leading to their inhibition or death . The molecular targets and pathways involved include the disruption of cellular membranes and inhibition of key enzymes in the target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside is unique due to its specific glucosylation, which affects its solubility, stability, and bioavailability. This glucoside form allows it to be stored in plant tissues and activated upon hydrolysis, providing a rapid defense response against pests and pathogens .

Properties

CAS No.

18607-79-9

Molecular Formula

C15H19NO10

Molecular Weight

373.31 g/mol

IUPAC Name

4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15?/m1/s1

InChI Key

WTGXAWKVZMQEDA-XGHDNVSXSA-N

SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside
2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one
DIMBOA-glc
DIMBOAGlc

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

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